N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyridine ring, and a thiophene ring, making it a multifaceted molecule with diverse chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,3-diazole ring, have been reported to show a broad range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown. The interaction of this compound with its targets and the resulting changes would depend on the specific target it binds to. For instance, if the target is an enzyme, the compound could act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist or antagonist, either activating or blocking the receptor .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects would depend on the specific pathways affected.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:
Condensation reactions: These reactions involve the condensation of appropriate precursors to form the pyrazole ring.
Amination reactions: Introduction of the amino group to the pyridine ring.
Coupling reactions: Formation of the thiophene-carboxamide moiety through coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution reactions: Replacement of hydrogen atoms or other substituents on the pyrazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of thiophene-3-carboxylic acid derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of substituted pyrazole and thiophene derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and biological activities.
Thiophene derivatives: Compounds containing thiophene rings with comparable chemical properties.
Pyridine derivatives: Pyridine-containing compounds with similar reactivity and applications.
Uniqueness: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its multifaceted nature allows it to be used in a wide range of scientific and industrial contexts.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMNJWZXUGVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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